An In-Depth Technical Guide to the Basic Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride
An In-Depth Technical Guide to the Basic Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-4-phenylpiperidine hydrochloride is a versatile chemical compound characterized by its core piperidine structure with acetyl and phenyl substituents at the C4 position. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and is of significant interest in pharmaceutical research and development.[1] Its structural framework is a key component in the development of novel analgesics, anti-inflammatory drugs, and antidepressants.[1] This compound's stability and utility in complex synthetic pathways make it a valuable tool for medicinal chemists and neuropharmacology researchers investigating potential treatments for central nervous system disorders.[1] This guide provides a comprehensive overview of its fundamental properties, analytical methodologies, and applications.
Core Physicochemical Properties
The fundamental properties of 4-Acetyl-4-phenylpiperidine hydrochloride are summarized below. These characteristics are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 10315-03-4 | [2][3] |
| Molecular Formula | C₁₃H₁₇NO·HCl | [2][4][5] |
| Molecular Weight | 239.74 g/mol | [2][3][4][5][6] |
| IUPAC Name | 1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride | [6] |
| Appearance | White to light yellow to light orange crystalline powder | [2] |
| Melting Point | 248 °C | [2][3][7] |
| Purity | ≥98.0% (by HPLC, titration analysis) | [2][3] |
| Storage Conditions | Store at 2 - 8 °C | [2] |
Synthetic Workflow and Applications
4-Acetyl-4-phenylpiperidine hydrochloride is primarily recognized as a precursor in the synthesis of more complex molecules. Its chemical structure is a scaffold for developing various therapeutic agents.
The utility of this compound spans several areas of research, primarily centered on the development of therapeutics that act on the central nervous system.
Experimental Protocols
Accurate characterization of 4-Acetyl-4-phenylpiperidine hydrochloride is critical. The following sections detail generalized protocols for common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[8]
Objective: To confirm the chemical structure of 4-Acetyl-4-phenylpiperidine hydrochloride by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as this is a common solvent for hydrochloride salts.[8] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[5][9]
-
¹H NMR Acquisition:
-
Obtain a one-dimensional proton NMR spectrum.
-
Key parameters include the number of scans, acquisition time, and pulse duration.[10]
-
Analyze the spectrum for chemical shifts (indicating the electronic environment of protons), integration (relative number of protons), and spin-spin splitting patterns (revealing neighboring protons).[8]
-
-
¹³C NMR Acquisition:
-
Obtain a one-dimensional carbon-13 NMR spectrum. This typically requires a greater number of scans due to the low natural abundance of ¹³C.
-
Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[10]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Objective: To identify characteristic functional groups (e.g., C=O, N-H, aromatic C-H) in 4-Acetyl-4-phenylpiperidine hydrochloride.
Methodology (KBr Pellet Method):
-
Material Preparation: Use spectroscopy-grade, dry potassium bromide (KBr) to avoid interference from water absorption bands.[2][11] The sample itself should also be thoroughly dried.
-
Sample Grinding and Mixing:
-
Pellet Formation:
-
Spectral Acquisition:
-
Place the resulting KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is frequently used to determine the purity of compounds.
Objective: To determine the purity of 4-Acetyl-4-phenylpiperidine hydrochloride.
Methodology (General Reverse-Phase Protocol):
-
Mobile Phase Preparation: A typical mobile phase for a compound of this nature might consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile.[12] The exact ratio would be determined during method development.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of 4-Acetyl-4-phenylpiperidine hydrochloride at a known concentration in a suitable solvent (e.g., the mobile phase or a component of it).
-
Prepare the sample to be analyzed at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for this type of analysis.[12][13]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., determined by UV-Vis spectrophotometry) is common.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[13]
-
Injection Volume: A standard injection volume might be 10-20 µL.[14]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as a percentage.
-
Role in Drug Development
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous opioid analgesics such as pethidine and fentanyl.[15][16][17] 4-Acetyl-4-phenylpiperidine hydrochloride serves as a key building block for creating analogs and derivatives of these compounds. Researchers modify the N-substituent and other parts of the molecule to explore structure-activity relationships, aiming to develop new analgesics with improved efficacy and side-effect profiles.[1] Beyond analgesia, derivatives have been investigated as sigma receptor ligands and dopamine D2 receptor ligands, indicating the scaffold's potential for developing treatments for a range of neurological and psychiatric conditions.[18][19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. youtube.com [youtube.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. scienceijsar.com [scienceijsar.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. painphysicianjournal.com [painphysicianjournal.com]
- 16. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 18. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
